2-(benzylthio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Overview
Description
2-(Benzylthio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is an organic compound that features a benzylthio group and an oxadiazole ring
Mechanism of Action
Target of Action
The primary target of this compound is the cocaine receptor . This receptor plays a crucial role in the central nervous system, influencing the reward system and leading to the addictive properties of certain substances.
Mode of Action
The compound interacts with the cocaine receptor, showing binding affinities . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its interaction with the cocaine receptor . This could include changes in neural signaling and potentially alterations in behavior, given the role of this receptor in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether Formation: The benzylthio group is introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiol or thiolate.
Amide Bond Formation: The final step involves coupling the oxadiazole derivative with a suitable acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The benzylthio group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocycles.
Substitution: Various substituted benzylthio derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(benzylthio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. The presence of the oxadiazole ring, in particular, is known to impart various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In material science, compounds containing oxadiazole rings are explored for their electronic properties. They can be used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylthio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 2-(Phenylthio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 2-(Benzylthio)-N-((3-methyl-1,2,4-thiadiazol-5-yl)methyl)acetamide
Uniqueness
The unique combination of the benzylthio group and the oxadiazole ring in this compound provides distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties or enhanced stability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-10-15-13(18-16-10)7-14-12(17)9-19-8-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRSUUJVVVYFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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